molecular formula C4H9N3O2 B1366206 2-[(Carbamoylmethyl)amino]acetamide CAS No. 21954-96-1

2-[(Carbamoylmethyl)amino]acetamide

Cat. No. B1366206
CAS RN: 21954-96-1
M. Wt: 131.13 g/mol
InChI Key: HGMBEFYZNDKFQJ-UHFFFAOYSA-N
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Description

2-[(Carbamoylmethyl)amino]acetamide, also known as glycylcarbamide, is an organic chemical compound. It has a CAS Number of 21954-96-1 and a molecular weight of 131.13 . The IUPAC name for this compound is 2,2’-azanediyldiacetamide .


Synthesis Analysis

There are five synthetic routes to produce amides, which could potentially be applied to the synthesis of 2-[(Carbamoylmethyl)amino]acetamide . These include nitrile conversion and the acyl nucleophilic substitution reactions of acid halides, acid anhydrides, and carboxylic acids . Nitriles can be converted to amides, and this reaction can be acid or base catalyzed . Carboxylic acid can be converted to amides by using DCC as an activating agent .


Molecular Structure Analysis

The InChI code for 2-[(Carbamoylmethyl)amino]acetamide is 1S/C4H9N3O2/c5-3(8)1-7-2-4(6)9/h7H,1-2H2,(H2,5,8)(H2,6,9) . This indicates the presence of 4 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The melting point of 2-[(Carbamoylmethyl)amino]acetamide is between 141-143 degrees Celsius .

Scientific Research Applications

  • Chemoselective Acetylation in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a related compound, is used as an intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) in "ACS Omega" explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, emphasizing its role in drug development (Magadum & Yadav, 2018).

  • Synthesis of Opioid Kappa Agonists : Barlow et al. (1991) in "Journal of Medicinal Chemistry" described the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including 2-[(Carbamoylmethyl)amino]acetamide derivatives, for evaluating their biological properties as opioid kappa agonists (Barlow et al., 1991).

  • Pyrolin Derivatives Synthesis for Pharmacological Potential : Chalenko et al. (2019) synthesized pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. Their study, published in "Farmatsevtychnyi zhurnal," highlighted the importance of these compounds in pharmacology, particularly their anti-exudative properties (Chalenko et al., 2019).

  • Role in Anti-Ulcerogenic Activity : Iwai et al. (1987), in "Chemical & Pharmaceutical Bulletin," examined 2-(E-2-alkenoylamino)ethyl carbamoylmethyl sulfides, closely related to 2-[(Carbamoylmethyl)amino]acetamide, for their inhibitory effects on gastric secretion and ulceration in rats (Iwai et al., 1987).

  • Differentiation of Tumor Cells : Haces et al. (1987) in "Journal of Medicinal Chemistry" researched hexamethylenebis[acetamide] analogues, including structures similar to 2-[(Carbamoylmethyl)amino]acetamide, for their potential in inducing differentiation of tumor cells to nonmalignant phenotypes (Haces et al., 1987).

  • Formation in Interstellar Medium : Foo et al. (2018) in "Molecular Astrophysics" explored the formation of acetamide, a molecule containing a structure similar to 2-[(Carbamoylmethyl)amino]acetamide, in the interstellar medium. This study provides insight into the cosmic chemistry of complex organic molecules (Foo et al., 2018).

  • Synthesis and Crystal Structure Analysis : Banerjee et al. (1991) determined the crystal structure of 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, offering insights into its structural properties and potential pharmaceutical applications (Banerjee et al., 1991).

  • Catalysis in Alkene Epoxidation : Serafimidou et al. (2008) in "Catalysis Communications" studied manganese(II) complexes of imidazole-based acetamide, related to 2-[(Carbamoylmethyl)amino]acetamide, as catalysts for alkene epoxidation. This research contributes to the field of catalysis and organic synthesis (Serafimidou et al., 2008).

  • Antimalarial Activities : Guan et al. (2005) in "Antimicrobial Agents and Chemotherapy" explored the antimalarial activities of acetamides, which include derivatives of 2-[(Carbamoylmethyl)amino]acetamide. This research is significant for the development of new antimalarial treatments (Guan et al., 2005).

properties

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-3(8)1-7-2-4(6)9/h7H,1-2H2,(H2,5,8)(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMBEFYZNDKFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407823
Record name 2-[(carbamoylmethyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Carbamoylmethyl)amino]acetamide

CAS RN

21954-96-1
Record name 2-[(carbamoylmethyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(carbamoylmethyl)amino]acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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